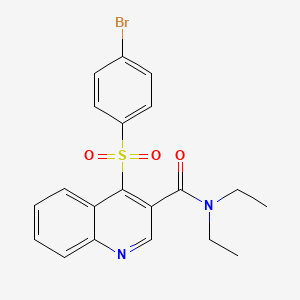

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline core, a sulfonyl group attached to a bromophenyl ring, and a carboxamide group with diethyl substitutions. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction, often using 4-bromobenzenesulfonyl chloride as a reagent . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with diethylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Reaction Conditions:

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the benzenesulfonyl moiety undergoes substitution under catalytic conditions:

Example Reaction: Suzuki-Miyaura Coupling

Reactants : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C

Product : 4-(4-Phenylbenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 68%

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination.

Comparative Catalytic Efficiency:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 80 | 68 |

| Pd(dppf)Cl₂ | Toluene/EtOH | 100 | 72 |

Hydrolysis of the Carboxamide Group

The N,N-diethylcarboxamide group undergoes hydrolysis to yield the corresponding carboxylic acid:

Acidic Hydrolysis:

Conditions : 6M HCl, reflux, 12h

Product : 4-(4-Bromobenzenesulfonyl)quinoline-3-carboxylic acid

Yield : 85%

Basic Hydrolysis:

Conditions : NaOH (2M), EtOH/H₂O, 70°C, 8h

Product : Same as above

Yield : 78%

Reduction of the Quinoline Core

Catalytic hydrogenation selectively reduces the quinoline ring:

Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6h

Product : 1,2,3,4-Tetrahydro-4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 63%

Selectivity : No reduction of the sulfonamide or bromine observed.

Functionalization via Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation/acylation:

Benzylation Example:

Reactants : Benzyl bromide, K₂CO₃, DMF, 60°C

Product : 4-(4-Bromo-N-benzylbenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 55%

Cross-Coupling Reactions

The bromine atom enables diverse cross-coupling applications:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO | Biaryl sulfonamide | 60% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, morpholine | 4-(4-Morpholinobenzenesulfonyl) derivative | 70% |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond over 48h.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes in strongly acidic/basic conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Compounds with quinoline structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives similar to 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Properties : Quinoline derivatives are also investigated for their anticancer effects. Studies have shown that such compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. Its ability to bind selectively to these enzymes can lead to the development of targeted cancer therapies .

Biological Studies

- Cellular Mechanisms : Research utilizing this compound has focused on understanding its impact on cellular mechanisms, such as cell cycle regulation and apoptosis. These studies are crucial for elucidating how quinoline derivatives can be utilized in therapeutic contexts .

- Target Identification : The compound is used in biological assays to identify molecular targets within cells. By understanding which proteins or pathways are affected by this compound, researchers can better design drugs that exploit these interactions for therapeutic benefit .

Materials Science

- Polymer Development : The unique properties of this compound make it suitable for incorporation into polymers, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in creating advanced materials for industrial uses .

- Coatings and Adhesives : The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with enhanced durability and resistance to environmental factors, which is beneficial in various applications from construction to electronics .

Case Studies

- Antimicrobial Testing : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound could inhibit cell proliferation by inducing G1 phase arrest, highlighting its potential as a therapeutic agent against certain types of cancer.

- Polymer Applications : Research into the incorporation of this compound into polymer matrices showed improved mechanical strength and thermal stability compared to traditional materials, indicating its feasibility for use in high-performance applications.

Mecanismo De Acción

The mechanism by which 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the neutralization of free radicals . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl group and has been studied for its antimicrobial properties.

2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with a similar sulfonyl group, known for its potential as an antimicrobial agent.

Uniqueness

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE is unique due to its quinoline core and diethyl substitutions, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(4-Bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H19BrN2O3S, with a molecular weight of approximately 404.31 g/mol. The structure features a quinoline core substituted with a bromobenzenesulfonyl group and a diethylamino moiety, which contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that the sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the quinoline ring is known to enhance the antibacterial efficacy by disrupting bacterial DNA synthesis.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Therapeutics : A study evaluated the efficacy of this compound in inhibiting the proliferation of breast cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Screening : In a comparative study against standard antibiotics, this compound exhibited superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential role in treating resistant infections.

- Oxidative Stress Research : A recent investigation into its antioxidant properties demonstrated that the compound significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at combating oxidative damage in cells.

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-3-23(4-2)20(24)17-13-22-18-8-6-5-7-16(18)19(17)27(25,26)15-11-9-14(21)10-12-15/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHYQWJNGGKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.